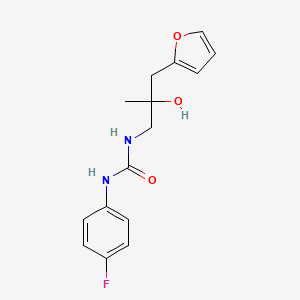

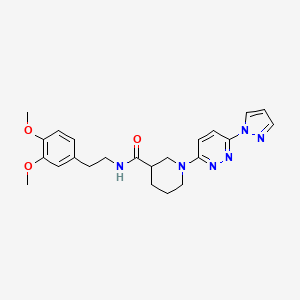

1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea, commonly known as MK-0626, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are a group of compounds that selectively target androgen receptors in the body, which are responsible for the development and maintenance of male characteristics. MK-0626 is a promising compound that has shown potential in various scientific research applications.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

The synthesis and structural activity relationships of trisubstituted phenyl urea derivatives, including compounds similar to the requested chemical, have been explored as neuropeptide Y5 receptor antagonists. These compounds have shown potent inhibition of the NPY5 receptor, with selected analogues demonstrating antagonistic activity in cellular assays. This research indicates the potential of such compounds in therapeutic applications targeting neuropeptide-related disorders (Fotsch et al., 2001).

Hydroxyl Group Characterization in Polymers

A method for characterizing the hydroxyl functional group of hydroxyl-containing polymers using 4-fluorophenyl isocyanate for in situ derivatization has been developed. This technique provides a reliable and efficient way to quantify hydroxyl groups in polymers, which could be relevant for the synthesis and analysis of materials containing the specified urea compound (Moghimi et al., 2013).

Urea-Fluoride Interaction Studies

Research on 1,3-bis(4-nitrophenyl)urea has revealed insights into the nature of urea-fluoride interactions, including hydrogen bonding and proton transfer processes. This knowledge contributes to a deeper understanding of the chemical behavior of urea derivatives in the presence of fluoride ions, which might inform the synthesis and reactivity of compounds like 1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea (Boiocchi et al., 2004).

Molecular Imaging Agents for Angiogenesis

Urea subunits are integral to various pharmaceuticals and biomarkers. The synthesis of VEGFR-2/PDGFR dual inhibitors, based on N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeletons, for potential use as PET biomarkers in angiogenic processes, highlights the application of fluorine-18 labeled diaryl ureas in molecular imaging. This research underlines the significance of urea compounds in the development of diagnostic tools for cancer and other diseases associated with angiogenesis (Ilovich et al., 2008).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-15(20,9-13-3-2-8-21-13)10-17-14(19)18-12-6-4-11(16)5-7-12/h2-8,20H,9-10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAXNUQTQBRFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)NC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)

![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)

![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)

![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)

![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)

![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)